tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . Its average mass is 347.455 Da and its monoisotopic mass is 347.232117 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidin-4-yl group attached to a piperidin-4-yl group, which is further attached to a tert-butyl group via a carbamate linkage . The pyrimidin-4-yl group also has a cyclopropylamino substituent .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A study discussed the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives with tert-butyl moieties. These compounds demonstrated significant antibacterial activities, both in vitro and in vivo (Bouzard et al., 1992).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines as ligands of the histamine H4 receptor included studies on compounds with tert-butyl groups. These compounds, like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008).
Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis
A study described the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012).
Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a tert-butyl-containing compound, was synthesized as an important intermediate for small molecule anticancer drugs. This compound was synthesized from commercially available piperidin-4-ylmethanol (Zhang et al., 2018).
Photoredox-Catalyzed Amination
Research in 2022 introduced a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This approach enabled the assembly of a range of 3-aminochromones under mild conditions, showcasing a novel cascade pathway for creating diverse amino pyrimidines (Wang et al., 2022).
Malaria Treatment and Prevention
A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210, containing a tert-butyl group, as a lead compound for malaria treatment and prevention. It exhibited superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).
Activation of Small-Conductance Ca2+-Activated K+ Channels
A molecule named GW542573X, containing a tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ channels. This compound was unique for its SK1-selective properties and mechanisms of action, different from previously known modulators (Hougaard et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-7-9-23(10-8-14)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYNPWMVOWKZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.